3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[44]nonan-2-one is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by having two rings that share a single atom, which in this case is a nitrogen atom
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance binding affinity and selectivity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological changes . For instance, some compounds can act as potent agonists of the 5-hydroxytryptamine receptor .
Biochemical Pathways
It’s worth noting that similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
A related compound, 25b-nbf, was found to be extensively metabolized in human hepatocytes, undergoing processes such as hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the photoactivity of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was found to be inhibited in a close-packed lattice, but was active in solution .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the bromo and fluoro substituents. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one
- 3-(4-Bromo-2-chlorophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Uniqueness
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is unique due to the specific combination of bromo and fluoro substituents, which can influence its chemical reactivity and biological activity. The presence of both halogens can enhance its potential as a pharmacophore by providing multiple points of interaction with biological targets.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c14-8-3-4-9(10(15)7-8)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBWGOVZKOZNBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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